(3-Fluoro-2-nitrophenyl)methanol
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Overview
Description
“(3-Fluoro-2-nitrophenyl)methanol” is a chemical compound with the CAS Number: 1214323-11-1 . It has a molecular weight of 171.13 and its IUPAC name is (3-fluoro-2-nitrophenyl)methanol . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “(3-Fluoro-2-nitrophenyl)methanol” is 1S/C7H6FNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-3,10H,4H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(3-Fluoro-2-nitrophenyl)methanol” has a molecular weight of 171.13 . The compound is typically stored at room temperature . More specific physical and chemical properties like density, melting point, and boiling point were not found in the retrieved data.Scientific Research Applications
Kinetics and Mechanism Studies
Studies on the kinetics and mechanisms of reactions involving halogenated nitrophenyl compounds, such as 1-acyl-3-(2-halo-5-nitrophenyl)thioureas, have shown interesting behaviors in methanol. The cyclization of fluoro derivatives involves the substitution of fluorine by a sulfur anion from thiourea, suggesting potential utility in synthesizing complex heterocycles like benzothiazoles. This process is sensitive to the concentration of sodium methoxide, and the presence of crown ethers significantly accelerates the cyclization, indicating a role for (3-Fluoro-2-nitrophenyl)methanol derivatives in facilitating these reactions under specific conditions (Sedlák et al., 2001).
Synthesis of Nitrophenols
The synthesis of 3-Fluoro-4-nitrophenol from 2,4-difluoronitrobenzene involves methoxylation and demethylation steps, highlighting the role of fluoro-nitrophenyl compounds in producing nitrophenol derivatives. This synthesis is characterized by a specific mole ratio and reaction conditions, leading to a high-purity product, which demonstrates the potential of (3-Fluoro-2-nitrophenyl)methanol derivatives in synthesizing chemically significant nitrophenols (Zhang Zhi-de, 2011).
Catalyzed Reactions and Chemical Diversity
Palladium-catalyzed C-H halogenation reactions using (6-Amino-2-chloro-3-fluorophenyl)methanol demonstrate the compound's utility in synthesizing multi-substituted arenes. This approach offers advantages over traditional methods, such as milder reaction conditions and higher yields, underscoring the potential of fluoro-nitrophenylmethanol derivatives in diverse chemical syntheses (Xiuyun Sun et al., 2014).
Fluorescent Chemosensors
Phenyl thiadiazole-based Schiff base receptors, including derivatives related to (3-Fluoro-2-nitrophenyl)methanol, have been investigated for their potential as turn-on fluorescent chemosensors for the detection of metal ions like Al3+. These studies reveal how modifications to the fluoro-nitrophenyl backbone can lead to compounds with significant applications in environmental monitoring and chemical analysis (A. K. Manna et al., 2020).
Safety And Hazards
The safety information available indicates that “(3-Fluoro-2-nitrophenyl)methanol” should be handled with caution. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
properties
IUPAC Name |
(3-fluoro-2-nitrophenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-3,10H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKNOYTVACESCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-2-nitrophenyl)methanol |
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